Benzoxiquine
Description
Historical Context and Contemporary Significance of Benzoxiquine Research
The historical context of this compound research is intertwined with the broader study of quinoline (B57606) derivatives. Quinolines, as a class of heterocyclic organic compounds, have a long history in chemical research, dating back to the 19th century when chemists began to synthesize molecules not found in nature nih.gov. The development of synthetic methods for organic compounds revolutionized chemistry, leading to a deeper understanding of chemical structure and reactivity nih.gov. Early organic chemistry research often focused on isolating and synthesizing natural products, such as alkaloids, which spurred the development of new synthetic techniques and laboratory practices ox.ac.ukorgsyn.org. Institutes dedicated to organic synthesis were established, contributing significantly to the field by developing synthesis procedures and laboratory apparatus orgsyn.orgosi.lv.
This compound, specifically known by its IUPAC name quinolin-8-yl benzoate (B1203000), represents a compound where a quinoline core is esterified with benzoic acid nih.govjst.go.jp. Its significance in contemporary academic research stems from investigations into its potential biological activities, including anticancer and antimicrobial properties . While some historical uses, such as in cosmetic formulations as a biocide, have been noted, current research focuses on understanding its fundamental chemical properties and exploring potential applications based on its observed effects at a molecular level sciencegate.appncats.io. The compound's presence in various chemical databases and its listing in scholarly resources highlight its continued relevance as a subject of academic inquiry nih.govjst.go.jpsolubilityofthings.comfda.govthegoodscentscompany.com.
Molecular Classification and Structural Features Relevant to Research
This compound is classified as a quinoline derivative and an ester. Its molecular formula is C₁₆H₁₁NO₂ and it has a molecular weight of 249.26 g/mol nih.govjst.go.jpfda.gov. The structure consists of a quinoline ring system linked to a benzoate group via an ester linkage nih.gov. The IUPAC name, quinolin-8-yl benzoate, clearly indicates the presence of a quinolin-8-yl group and a benzoate group nih.govjst.go.jp.
The chemical structure can be represented by the SMILES notation: C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3 nih.govjst.go.jpfda.gov. Its InChIKey is BHKPHCKISVSDGV-UHFFFAOYSA-N nih.govjst.go.jpfda.gov. These identifiers are crucial for unambiguous identification and searching in chemical databases.
Overview of Existing Scholarly Literature and Unexplored Research Avenues for this compound
Existing scholarly literature on this compound highlights its investigation for potential biological activities, primarily focusing on anticancer and antimicrobial properties . Research indicates that this compound and its derivatives may exhibit anticancer effects, with studies exploring their activity against various cancer cell lines, including CNS cancers and leukemia . One proposed mechanism for its anticancer activity involves the ability to intercalate into DNA, which can lead to structural changes and potentially trigger apoptosis in cancer cells . Some studies also suggest a potential influence on proteolytic pathways . The compound has also been evaluated for its antimicrobial efficacy, particularly against bacterial strains, suggesting potential as a biocide sciencegate.app.
While these areas have seen some exploration, several unexplored research avenues for this compound exist. A comprehensive understanding of the structure-activity relationships of this compound derivatives for specific biological targets remains an area requiring further investigation. Detailed mechanistic studies beyond initial observations of DNA intercalation and proteolytic effects could elucidate the precise molecular pathways influenced by this compound . Research into the synthesis of novel this compound analogs with modified structural features could lead to compounds with enhanced or altered biological activities nih.gov.
Furthermore, exploring the compound's interactions with various biological macromolecules and cellular components using advanced biochemical and biophysical techniques could provide deeper insights into its mechanisms of action. The potential for this compound in other research areas, such as materials science or as a biological probe, has also been mentioned, suggesting broader potential applications that warrant further academic exploration solubilityofthings.com. Identifying specific protein targets or enzymatic pathways modulated by this compound could open new avenues for understanding its biological effects. Unexplored areas also include detailed studies on its stability under various experimental conditions and comprehensive analysis of its degradation pathways, which are important for research reproducibility and understanding its behavior in complex environments.
Table 1: Summary of this compound's Basic Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁NO₂ | nih.govjst.go.jpfda.gov |
| Molecular Weight | 249.26 g/mol | nih.govjst.go.jpfda.gov |
| IUPAC Name | quinolin-8-yl benzoate | nih.govjst.go.jp |
| XLogP3 | 3.7 | nih.govthegoodscentscompany.com |
| Physical State | White to off-white crystalline solid | solubilityofthings.com |
| CAS Number | 86-75-9 | nih.govjst.go.jpthegoodscentscompany.com |
| PubChem CID | 6855 | nih.gov |
Table 2: Reported Biological Activities of this compound and Derivatives in Research
| Activity | Notes | Source |
| Anticancer | Activity observed against various cancer cell lines (e.g., CNS, leukemia). | |
| Antimicrobial | Evaluated for efficacy against bacterial strains. | sciencegate.app |
| DNA Intercalation | Proposed mechanism for anticancer activity. | |
| Proteolytic Effects | Suggested influence on proteolytic pathways. |
Table 3: Anticancer Activity of Selected this compound Derivatives Against Various Cell Lines
| Compound | Cell Line Tested | % Inhibition | Notes | Source |
| 5a | SNB-75 (CNS) | 12% | Strongest anticancer activity | |
| 6c | SR Leukemia | 17% | Significant lethality | |
| 5c | Non-Small Cell | 10% | Moderate activity |
Note: Data extracted from a specific study on this compound derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinolin-8-yl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(13-6-2-1-3-7-13)19-14-10-4-8-12-9-5-11-17-15(12)14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKPHCKISVSDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046069 | |
| Record name | Benzoxiquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86-75-9 | |
| Record name | Benzoxiquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoxiquine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZOXIQUINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BENZOXIQUINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinol, 8-benzoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoxiquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoxiquine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOXIQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRE0P19C3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Chemical Transformations of Benzoxiquine
Methodologies for the Chemical Synthesis of Benzoxiquine Core Structure
The core structure of this compound is based on 8-hydroxyquinoline (B1678124) (also known as oxyquinoline). nih.gov The synthesis of 8-hydroxyquinoline typically involves established methods for constructing the quinoline (B57606) ring system. While specific detailed synthetic routes for this compound itself (the benzoate (B1203000) ester of 8-hydroxyquinoline) were not extensively detailed in the search results, the formation of esters is a common chemical transformation. This would likely involve the reaction of 8-hydroxyquinoline with benzoic acid or a reactive derivative of benzoic acid, such as benzoyl chloride or benzoic anhydride, under appropriate reaction conditions (e.g., presence of a catalyst, suitable solvent).
General methods for synthesizing quinoline derivatives, which would be relevant to obtaining the 8-hydroxyquinoline precursor, include reactions like the Skraup synthesis or the Friedländer synthesis, although the specific applicability to 8-hydroxyquinoline would depend on the starting materials.
Design and Synthesis of Novel this compound Analogs and Derivatives
The design and synthesis of this compound analogs and derivatives are driven by the potential to enhance desired biological activities or introduce new properties. This involves modifying the core quinoline structure or the benzoate ester portion through various chemical reactions.
Research indicates the synthesis of various quinoline derivatives with altered structural features. For instance, studies have explored the synthesis of benzo[c]quinoline derivatives, which are structurally related to this compound's quinoline core. mdpi.com These syntheses can involve reactions such as N-alkylation followed by cycloaddition reactions. mdpi.com
Another approach involves the modification of the ester linkage or the introduction of substituents onto the quinoline or benzoate rings. The design of such derivatives often utilizes computational tools to predict their interactions with biological targets. mdpi.comnih.gov
Examples of synthetic strategies for related heterocyclic compounds, which could inform the synthesis of this compound derivatives, include:
Alkylation reactions under phase-transfer catalysis conditions to synthesize benzothiazine derivatives. researchgate.net
Double 1,3-dipolar cycloaddition reactions following a "click chemistry" approach to create benzoxazin-3-one (B8392483) derivatives. researchgate.net
Condensation reactions and metal-catalyzed couplings for the synthesis of coumarin (B35378) derivatives, which also contain a benzo-fused oxygen heterocycle. organic-chemistry.org
Detailed research findings on the synthesis of specific this compound derivatives highlight the yields obtained under different conditions. For example, the synthesis of benzo[c]quinolinium salts and azatetracyclic derivatives, related to the this compound core, has been reported with yields ranging from 46% to 72% using traditional thermal heating, microwave irradiation, and ultrasound irradiation. mdpi.com
| Compound Class | Synthetic Method | Example Yield Range |
| Benzo[c]quinolinium derivatives | N-alkylation, [3+2] dipolar cycloaddition | 46-72% mdpi.com |
| Benzothiazine derivatives | Alkylation under phase-transfer catalysis | 70-76% researchgate.net |
| Benzoxazin-3-one derivatives | Double 1,3-dipolar cycloaddition ("click chemistry") | Not specified |
Exploration of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical design and manufacturing. yale.edusigmaaldrich.com Applying these principles to the synthesis of this compound and its derivatives involves exploring more sustainable methodologies.
Several green chemistry approaches are relevant to organic synthesis, including:
Using less hazardous solvents or solvent-free conditions. yale.edusigmaaldrich.comjsynthchem.com
Employing catalysis (including biocatalysis) to increase selectivity and reduce waste. yale.edusigmaaldrich.comacs.org
Utilizing renewable feedstocks. yale.edusigmaaldrich.comresearchgate.net
Minimizing unnecessary derivatization. yale.edusigmaaldrich.comacs.org
Using energy-efficient methods like microwave or ultrasound irradiation. mdpi.comresearchgate.netnih.gov
Research in related areas demonstrates the application of these principles. For instance, the synthesis of benzoxazine (B1645224) derivatives has been explored using renewable resources, microwave irradiation, and green solvents like poly(ethylene glycol) (PEG). researchgate.net Microwave irradiation has been shown to offer advantages such as higher yields, shorter reaction times, and reduced energy consumption compared to traditional heating methods in the synthesis of benzo[c]quinoline derivatives. mdpi.com
Another green approach involves the use of natural deep eutectic solvents (NADES) as environmentally friendly reaction media, which has been applied to the synthesis of benzocaine (B179285) analogues. jsynthchem.com Electrochemical methods are also being explored as environmentally friendly alternatives for certain oxidation reactions in synthesis. nih.govresearchgate.net
The application of green chemistry principles in the synthesis of this compound and its derivatives is an ongoing area of research, focusing on developing more sustainable and efficient synthetic routes.
Advanced Analytical Characterization Techniques in Benzoxiquine Research
Spectroscopic Methods for Elucidating Benzoxiquine Molecular Structure
Spectroscopic techniques are indispensable for determining the molecular architecture of this compound. By probing the interactions of the molecule with electromagnetic radiation, these methods confirm its covalent structure and provide insights into its electronic properties. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. researchgate.net Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule. nih.gov The ¹H NMR spectrum reveals the number of different types of protons, their connectivity through spin-spin coupling, and their electronic environment based on their chemical shifts. nih.govdocbrown.info Similarly, the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms, confirming the carbon skeleton of the molecule. nih.govrsc.org
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. mdpi.comresearchgate.net The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds. docbrown.info Characteristic absorption bands for the ester carbonyl group (C=O), aromatic C=C bonds, and C-O and C-N bonds confirm the key functional moieties of the structure. researchgate.netlibretexts.org
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. 182.160.97 The presence of conjugated aromatic systems, such as the quinoline (B57606) and benzoate (B1203000) rings in this compound, gives rise to characteristic absorption bands in the UV-Vis region. researchgate.netconicet.gov.ar These spectra are useful for confirming the presence of the chromophore and for quantitative analysis. researchgate.net
Table 1: Key Spectroscopic Data for this compound Characterization
| Technique | Parameter | Observed Feature/Data | Structural Interpretation |
|---|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | Multiple signals in the aromatic region (approx. 7.0-8.5 ppm) | Confirms the presence of protons on the quinoline and benzoate rings. nih.gov |
| ¹³C NMR | Chemical Shift (ppm) | Signals corresponding to aromatic carbons and a downfield signal for the ester carbonyl carbon. | Confirms the carbon framework, including the ester functional group. nih.gov |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1700-1750 cm⁻¹; ~1600 cm⁻¹; ~1200-1300 cm⁻¹ | Indicates C=O stretch of the ester; Aromatic C=C stretching; C-O stretching of the ester. researchgate.net |
| UV-Vis Spectroscopy | λmax (nm) | Absorption bands in the UV region. | Confirms the presence of the conjugated aromatic system (chromophore). 182.160.97researchgate.net |
Chromatographic and Mass Spectrometric Approaches for Purity and Metabolite Analysis
Ensuring the purity of a compound is critical in research and development. Chromatographic techniques, often coupled with mass spectrometry, are the primary methods for separating, identifying, and quantifying this compound and any associated impurities or metabolites. omicsonline.orgomicsonline.org
High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of this compound. rsc.orghelixchrom.com Using a reversed-phase column, a mobile phase is optimized to separate this compound from potential starting materials, by-products, or degradation products. unirioja.esnih.govthermofisher.com A UV detector is typically used to quantify the compound based on its absorbance. nih.gov The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful tool for purity analysis, especially for volatile impurities. nih.govrjptonline.org The sample is vaporized and separated based on its boiling point and interaction with the stationary phase. omicsonline.org The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that acts as a molecular fingerprint, allowing for definitive identification of this compound and any co-eluting impurities. nih.govresearchgate.netresearchgate.net
Mass spectrometry is also the definitive technique for metabolite analysis. nih.govmdpi.com In biological systems, this compound may undergo metabolic transformations. To identify these metabolites, biological samples (e.g., from in vitro incubations with liver microsomes) are analyzed, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). mdpi.comresearchgate.netarxiv.org This technique separates the metabolites chromatographically, and the tandem mass spectrometer provides both the molecular weight of the potential metabolite and its fragmentation pattern, which helps in elucidating its structure.
Table 2: Chromatographic and Mass Spectrometric Methods for this compound Analysis
| Technique | Application | Typical Parameters | Information Obtained |
|---|---|---|---|
| HPLC-UV | Purity Assessment | Reversed-phase C18 column; Acetonitrile/Water mobile phase; UV detection. | Quantitative purity of this compound; detection of non-volatile impurities. unirioja.es |
| GC-MS | Purity Assessment & Identification | Capillary column; Temperature gradient; Electron Ionization (EI). | Separation of volatile components; structural confirmation via mass spectrum fragmentation. nih.govnih.gov |
| LC-MS/MS | Metabolite Identification | Reversed-phase C18 column; Gradient elution; Electrospray Ionization (ESI). | Molecular weight and structural information of potential metabolites. nih.govmdpi.com |
Advanced Diffraction Techniques for Solid-State Characterization of this compound
The physical properties of a compound in its solid state are governed by the arrangement of its molecules in the crystal lattice. Advanced diffraction techniques, primarily Powder X-ray Diffraction (PXRD) and single-crystal X-ray diffraction, are employed to investigate this three-dimensional structure. mdpi.combrjac.com.br
Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. mdpi.com It provides a unique diffraction pattern, or "fingerprint," for a specific crystalline form. This is crucial for identifying different polymorphic forms of this compound, which may exhibit different physical properties. PXRD is also used to assess the degree of crystallinity of a sample.
Single-crystal X-ray diffraction provides the most definitive and detailed picture of the solid-state structure. researchgate.netnih.govresearchgate.net By analyzing the diffraction pattern of a single, high-quality crystal, it is possible to determine the precise coordinates of every atom in the molecule, as well as the arrangement of molecules within the crystal lattice (the unit cell). nih.govresearchgate.net This information reveals details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or π-stacking. Crystal structure data for this compound is available in the Cambridge Structural Database (CSD), providing a foundational understanding of its solid-state conformation. nih.gov
Table 3: X-ray Diffraction Data for Solid-State Characterization of this compound
| Technique | Application | Key Data Source | Information Revealed |
|---|---|---|---|
| Powder X-ray Diffraction (PXRD) | Phase identification; Polymorph screening; Crystallinity assessment. | Material-specific diffractogram. | Characteristic peaks (2θ angles) for a given crystalline form. brjac.com.br |
| Single-Crystal X-ray Diffraction | Absolute molecular structure determination. | Cambridge Structural Database (CCDC Number: 624182). nih.gov | Atomic coordinates, bond lengths, bond angles, unit cell parameters, and intermolecular interactions. nih.gov |
Pharmacological and Biological Activity Spectrum of Benzoxiquine
Comprehensive Investigations of Benzoxiquine's Antimicrobial Efficacy
The antimicrobial potential of the 8-hydroxyquinoline (B1678124) class of compounds has been a subject of scientific inquiry for decades. researchgate.net This activity is largely attributed to the metal-chelating properties of the 8-hydroxyquinoline scaffold. researchgate.net
The antibacterial action of 8-hydroxyquinoline and its derivatives is primarily linked to the presence of a free hydroxyl group at the 8-position, which, along with the nitrogen atom in the quinoline (B57606) ring, enables the chelation of essential metal ions like iron and zinc. nih.govgoogle.com This process disrupts vital enzymatic functions within bacterial cells, leading to an inhibitory or bactericidal effect. Since this compound is an ester, it lacks the free hydroxyl group, suggesting it might function as a prodrug, requiring in vivo hydrolysis to release the active 8-hydroxyquinoline.
While direct and extensive studies on the antibacterial spectrum of this compound are limited, it has been identified in broader research contexts. A patent for treating drug-resistant bacterial infections lists this compound among numerous chelating compounds, including clioquinol (B1669181) and phanquinone, proposed to counteract bacteria dependent on metalloenzymes, such as those producing metallo-β-lactamases. google.com Additionally, a study using molecular topology to discover new broad-spectrum antibacterial drugs included this compound in its dataset of quinolone compounds, although specific activity details were not provided in the analysis. nih.gov
Research on related 8-hydroxyquinoline derivatives has shown significant antibacterial activity against various pathogens. These studies underscore the importance of the core scaffold in mediating antimicrobial effects. nih.gov
Table 1: Antibacterial Activity of Selected 8-Hydroxyquinoline Derivatives
The antifungal properties of the 8-hydroxyquinoline scaffold are well-documented. researchgate.net However, the specific efficacy of this compound has been a subject of regulatory review. The U.S. Food and Drug Administration (FDA) determined that this compound is not generally recognized as safe and effective for use in over-the-counter topical antifungal products due to a lack of sufficient clinical data. federalregister.govncats.ioncats.io This regulatory stance highlights the need for more comprehensive studies to substantiate its antifungal claims. researchgate.net
In the realm of antiviral research, this compound was included in a full-cycle, high-throughput screen against human adenovirus (HAdV). biorxiv.org The results of this screen indicated that this compound had no discernible antiviral effect under the tested conditions. biorxiv.org In contrast, the broader class of 8-hydroxyquinoline derivatives has been investigated for anti-HIV activity, suggesting the potential of the core structure for antiviral drug design. nih.gov
Anthelmintic and Antiparasitic Research on this compound
The search for new antiparasitic agents has led to the screening of large libraries of existing compounds, including this compound, for novel activities against various parasites.
Schistosomiasis remains a significant global health problem, prompting research into new therapeutic options. In a large-scale drug repurposing effort, a library of 1,600 FDA-approved compounds was screened in vitro for activity against the schistosomula stage of Schistosoma mansoni. nih.gov this compound, categorized as an anti-infective/antiseptic, was included in this comprehensive screen. nih.govresearchgate.net The study identified 121 active compounds from the initial screen, though this compound was not highlighted among the primary hits that advanced to further characterization against adult worms. nih.govresearchgate.net
The precise mechanism of action for this compound against parasitic organisms has not been elucidated, which is consistent with its lack of demonstrated, potent antiparasitic activity. For the broader class of 8-hydroxyquinoline derivatives, the proposed mechanism of antimicrobial and potential antiparasitic action is the chelation of metal ions essential for the parasite's survival. google.com By sequestering these metallic cofactors, the compounds can inhibit critical metalloenzymes, thereby disrupting cellular processes. google.com The mechanism of action for iodoquinol, a related halogenated 8-hydroxyquinoline used as an antiamebic agent, is listed as unknown, though it is known to act against the trophozoites of Entamoeba histolytica. ncats.io
Oncological Research and Modulation of Cancer-Related Cellular Pathways
While direct oncological research on this compound is sparse, its parent scaffold, 8-hydroxyquinoline, is a privileged structure in the design of novel anticancer agents. nih.govresearchgate.net Derivatives of 8-HQ have been shown to exhibit antiproliferative activity through various mechanisms, often leveraging their ability to interact with metal ions that are crucial for cancer cell proliferation. frontiersin.org
Therapeutic strategies involving 8-HQ derivatives target key enzymes and pathways in cancer biology, including iron-containing ribonucleotide reductase (essential for DNA synthesis) and matrix metalloproteinases involved in metastasis. nih.gov The anticancer activity is also linked to the modulation of cellular metal- and redox homeostasis. nih.gov The introduction of different substituents onto the 8-HQ ring can significantly influence the resulting compound's cytotoxicity and selectivity against various cancer cell lines. mdpi.com For example, studies on 8-hydroxyquinoline hydrazone copper(II) complexes showed higher activity than the free ligands and, in many cases, higher than the standard chemotherapy drug cisplatin (B142131) against melanoma and lung cancer cells. frontiersin.org
This compound itself has been included in several high-throughput chemical screens aimed at identifying modulators of cancer-related cellular processes. One study screened a library of clinically evaluated compounds to find agents that could restore the expression of the primary cilium, a cellular structure often lost during cancer development that acts as a brake on cell proliferation. nih.gov this compound was identified as one of 118 compounds that stimulated cilium expression in pancreatic ductal cancer cells. nih.gov In another screen using a zebrafish embryo model to identify anti-metastasis drugs, this compound was tested for its effect on gastrulation, a process with molecular similarities to cancer cell metastasis. biorxiv.orgelifesciences.org It was noted to cause a "delayed" effect at higher concentrations in this model. elifesciences.orgresearchgate.net It was also included in a library for a degradation-based drug screen in the context of acute leukaemia. ucl.ac.uk
Table 2: Oncological Research on Selected 8-Hydroxyquinoline (8-HQ) Derivatives
Impact of this compound on Cell Proliferation and Apoptosis in Cancer Models
Research into this compound and its analogs, such as 8-hydroxyquinoline and benzoxazole (B165842) derivatives, has demonstrated significant effects on the proliferation and survival of cancer cells. These compounds have been shown to inhibit the growth of various cancer cell lines and induce apoptosis through multiple mechanisms.
The cytotoxic effects of these compounds have been observed in a range of cancer models. For instance, derivatives of 8-hydroxyquinoline have shown the ability to inhibit the proliferation of cancer cells. Similarly, a novel benzoxazole compound demonstrated a greater toxic effect on MCF-7 breast cancer cells compared to MDA-MB cell lines. The anti-proliferative activity of these compounds is often quantified by their IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. For example, certain 4H-benzo[d] tandfonline.combibliomed.orgoxazines have shown IC50 values ranging from 0.09 to 157.4 µM across different breast cancer cell lines. nih.gov
One of the key mechanisms by which these compounds are thought to exert their anticancer effects is through the induction of apoptosis, or programmed cell death. frontiersin.org Apoptosis is a critical process for removing damaged or unwanted cells, and its evasion is a hallmark of cancer. researchgate.net Structurally related compounds, such as benzoxazepines, have been found to induce apoptosis in cancer cells. nih.gov This is often achieved through the activation of caspases, a family of protease enzymes that are central to the apoptotic process. For example, some benzoxazole derivatives have been shown to significantly elevate the levels of caspase-3. tandfonline.com
The regulation of apoptosis is a complex process involving a balance between pro-apoptotic and anti-apoptotic proteins. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process. Compounds related to this compound have been shown to modulate the expression of these proteins. For instance, some benzoxazole derivatives have been found to increase the levels of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. tandfonline.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis. bibliomed.org
In addition to inducing apoptosis, these compounds can also affect the cell cycle, the series of events that take place in a cell leading to its division and duplication of its DNA. By arresting the cell cycle at specific checkpoints, these compounds can prevent cancer cells from proliferating. For example, a lanthanide complex with an 8-hydroxyquinoline derivative was shown to arrest the cell cycle of NCI-H460 cells in the G1 phase. nih.gov Other related compounds have been observed to cause cell growth arrest at the G2/M phase. nih.gov
The following table summarizes the observed effects of compounds structurally related to this compound on various cancer cell lines.
| Compound Class | Cancer Cell Line(s) | Observed Effects | Key Molecular Targets/Pathways |
| Benzoxazole derivatives | HepG2 (Hepatocellular carcinoma), MCF-7 (Breast cancer) | Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest at Pre-G1 and G1 phases | VEGFR-2, Caspase-3, Bax, Bcl-2 |
| Benzoxazepine derivatives | K-562 (Leukemia), T-47D (Breast cancer) | Cytotoxicity, induction of PreG1 apoptosis, cell growth arrest at G2/M phase | Caspase-3, Bax, Bcl-2 |
| 8-Hydroxyquinoline derivatives | NCI-H460 (Lung cancer) | Inhibition of cell proliferation, induction of mitochondria-mediated apoptosis, cell cycle arrest in G1 phase | Caspases-3/9, mitochondrial membrane potential |
| 4H-Benzo[d] tandfonline.combibliomed.orgoxazines | MCF-7, CAMA-1, SKBR-3, HCC1954 (Breast cancer) | Inhibition of cell proliferation | Potential generation of Reactive Oxygen Species (ROS) |
Influence of this compound on Cellular Morphogenesis, e.g., Primary Cilium Dynamics
Cellular morphogenesis refers to the processes that control the organized spatial distribution of cells during the embryonic development of an organism. To date, there is a lack of direct scientific research specifically investigating the influence of this compound on cellular morphogenesis, including its effects on the dynamics of primary cilia.
Primary cilia are microtubule-based organelles that extend from the surface of most vertebrate cells. embopress.org These structures function as cellular antennae, sensing a variety of extracellular signals and transducing them into cellular responses that regulate key processes such as cell proliferation, differentiation, and tissue development. embopress.org The assembly and disassembly of primary cilia, known as ciliogenesis, are tightly regulated and linked to the cell cycle. mdpi.com
Given the role of primary cilia as signaling hubs, their dysfunction has been implicated in various diseases, including cancer. nih.gov The loss of primary cilia is a common observation in many types of cancer cells, and this loss is thought to contribute to uncontrolled cell proliferation. nih.gov Consequently, the restoration of primary cilium expression in cancer cells is being explored as a potential therapeutic strategy. nih.gov A number of compounds have been identified that can stimulate the formation of primary cilia in cancer cells. nih.gov While the direct impact of this compound on these structures has not been reported, the established role of primary cilia in regulating cell growth suggests that this could be a valuable area for future research into the comprehensive biological activity of this compound and related compounds.
Mechanistic Insights into Benzoxiquine S Biological Effects
Elucidation of Cellular Signaling Pathways Modulated by Benzoxiquine
The direct effects of this compound on specific cellular signaling pathways have not been extensively characterized. However, based on the known activities of other quinoline (B57606) derivatives, some potential modulatory effects can be inferred.
Quinoline compounds have been shown to influence various signaling cascades, including those involved in inflammation and cell proliferation. For instance, some quinoline derivatives have been reported to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a key regulator of the inflammatory response. mdpi.com Inhibition of this pathway can lead to a downregulation of pro-inflammatory gene expression.
Additionally, certain quinoline derivatives have been investigated as inhibitors of signaling pathways crucial for cancer cell growth and survival, such as the Hedgehog-GLI pathway and pathways mediated by receptor tyrosine kinases like c-Met, EGF, and VEGF receptors . nih.govnih.gov The versatility of the quinoline scaffold allows for its interaction with a wide range of protein kinases that are central to these signaling cascades. mdpi.com
It is important to note that the modulation of these pathways by this compound would likely be a secondary consequence of its primary interaction with its molecular targets. For example, the antiviral activity against HIV could indirectly affect host cell signaling pathways that are typically perturbed during viral infection. scialert.net
Enzymology and Receptor Interaction Studies
Detailed enzymology and receptor interaction studies specifically for this compound are not widely available in the public domain. However, the mechanistic insights gained from related quinoline derivatives provide a framework for understanding its potential interactions.
Enzyme Inhibition Kinetics:
For its potential antimicrobial targets, the inhibitory mechanism would likely involve non-competitive or uncompetitive inhibition if it acts through metal ion chelation, as this would disrupt the enzyme's catalytic function without necessarily competing with the substrate for the active site. Studies on other 8-hydroxyquinoline (B1678124) derivatives have demonstrated potent antimicrobial activity with low micromolar Minimum Inhibitory Concentrations (MICs). scialert.netdoi.orgresearchgate.net
In the context of HIV-1 integrase, the interaction of quinoline-based LEDGINs with the LEDGF/p75 binding pocket has been characterized. These compounds act as allosteric inhibitors, and their binding affinity is typically measured by IC50 values in assays that monitor the disruption of the integrase-LEDGF/p75 interaction. Potent LEDGINs exhibit IC50 values in the micromolar to nanomolar range. nih.gov The binding mode often involves key interactions with residues within the integrase dimer interface. mdpi.com
Receptor Binding:
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Methodologies for Benzoxiquine
Computational Approaches to Benzoxiquine SAR Analysis
Computational analysis of structure-activity relationships is a cornerstone of modern medicinal chemistry, providing deep insights into how a molecule's structural features influence its biological activity. These in silico methods are instrumental in guiding the synthesis of new derivatives with enhanced potency and selectivity.
For a compound like this compound, a typical computational SAR analysis would involve a variety of techniques. Molecular docking simulations would be employed to predict the binding orientation of this compound and its analogues within the active site of a biological target. This would help in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for its activity. Furthermore, molecular dynamics (MD) simulations could be utilized to study the dynamic behavior of the this compound-target complex over time, providing a more realistic model of the interaction.
However, a thorough search of scientific databases for computational SAR analyses specifically centered on this compound did not yield any dedicated studies. Research in this area has focused on broader classes of quinoline (B57606) or benzo-fused heterocyclic derivatives, without a specific emphasis on this compound itself. The absence of such focused research indicates a significant gap in the understanding of the specific structural determinants of this compound's activity at a molecular level.
Pharmacophore Modeling and Ligand-Based Drug Design for this compound
Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target and elicit a biological response. This model can then be used as a 3D query to screen large compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity.
In the context of this compound, a pharmacophore model could be developed based on a set of known active analogues. This process would involve:
Conformational Analysis: Generating a diverse set of low-energy conformations for each active molecule.
Feature Identification: Identifying common chemical features present in the active compounds.
Model Generation and Validation: Aligning the molecules based on these features to generate a pharmacophore hypothesis, which is then validated for its ability to distinguish active from inactive compounds.
A validated pharmacophore model for this compound could guide the design of new scaffolds that retain the key interaction points, a strategy known as scaffold hopping. However, a comprehensive search of the existing scientific literature did not uncover any studies specifically detailing pharmacophore modeling or ligand-based drug design efforts for this compound. The general principles of these techniques are well-established, but their specific application to this compound remains an unexplored area of research.
Table 2: Common Pharmacophoric Features
| Feature | Abbreviation | Description |
| Hydrogen Bond Acceptor | HBA | An atom or group that can accept a hydrogen bond. |
| Hydrogen Bond Donor | HBD | An atom or group that can donate a hydrogen in a hydrogen bond. |
| Hydrophobic | H | A non-polar group that interacts favorably with other non-polar groups. |
| Aromatic Ring | AR | A planar, cyclic, conjugated system of atoms. |
| Positive Ionizable | PI | A group that can carry a positive charge at physiological pH. |
| Negative Ionizable | NI | A group that can carry a negative charge at physiological pH. |
Preclinical Development and Therapeutic Repurposing of Benzoxiquine
In Vitro Models for Efficacy and Selectivity Profiling of Benzoxiquine
No specific studies detailing the in vitro efficacy and selectivity profile of this compound against various biological targets were identified. While research exists on related compounds, such as other 8-hydroxyquinoline (B1678124) derivatives which have been investigated for antimicrobial and anticancer properties, this data is not directly applicable to this compound and falls outside the scope of this article.
Advanced In Vivo Disease Models in this compound Research
There is no available scientific literature describing the use of this compound in advanced in vivo disease models. Preclinical animal studies are crucial for determining the potential therapeutic effects and mechanisms of action of a compound, but such research specific to this compound has not been published or is not publicly accessible.
Combination Therapy Strategies Involving this compound for Enhanced Efficacy
The concept of using combination therapy to enhance therapeutic efficacy is a common strategy in drug development. An exhaustive search, however, did not yield any preclinical studies investigating the synergistic or additive effects of this compound when used in combination with other therapeutic agents. One dated clinical study from 1973 mentioned a formulation for acne that included benzoyl peroxide and chlorhydroxyquinoline, a different compound, but no preclinical data supports combination strategies for this compound itself.
Methodological Frameworks for Toxicological and Safety Research of Benzoxiquine
Advanced In Vitro Assays for Genotoxicity and Mutagenicity Assessment
Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations or cancer. A standard battery of in vitro tests is typically required to assess the genotoxic potential of a compound. fao.org
Bacterial Reverse Mutation Assay (Ames Test)
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method for detecting gene mutations. enfo.hure-place.be This assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). enfo.hure-place.be The principle of the test is to evaluate whether a chemical can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino-acid-deficient medium. enfo.hu The assay is conducted with and without a metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism and identify substances that become genotoxic after being metabolized. nih.govplos.org
A positive result in the Ames test indicates that the substance can induce point mutations, either by base-pair substitution or frameshift mutations. enfo.hu While specific data for Benzoxiquine is not publicly available, the table below illustrates the typical data presentation for an Ames test.
Table 1: Illustrative Data from a Bacterial Reverse Mutation Assay This table is a hypothetical representation of data for illustrative purposes.
| Test Strain | Concentration (µg/plate) | Without S9 Metabolic Activation (Mean Revertants ± SD) | With S9 Metabolic Activation (Mean Revertants ± SD) |
|---|---|---|---|
| TA98 | Vehicle Control | 15 ± 3 | 25 ± 4 |
| 10 | 18 ± 4 | 30 ± 5 | |
| 50 | 25 ± 5 | 45 ± 6 | |
| 100 | 40 ± 6* | 75 ± 8* | |
| TA100 | Vehicle Control | 120 ± 10 | 140 ± 12 |
| 10 | 125 ± 11 | 150 ± 13 | |
| 50 | 135 ± 12 | 180 ± 15 | |
| 100 | 250 ± 20* | 350 ± 25* | |
| Positive Controls | 2-Nitrofluorene | 450 ± 30* | N/A |
| Sodium Azide | N/A | 1200 ± 50* |
\Statistically significant increase compared to vehicle control.*
In Vitro Micronucleus Assay
The in vitro micronucleus (MNvit) test is a sensitive assay that detects both chromosome breakage (clastogenicity) and whole chromosome loss (aneugenicity). nih.govfrontiersin.org This assay is typically performed using cultured mammalian cells, such as human peripheral blood lymphocytes or cell lines like CHO, V79, or TK6. nih.govresearchgate.net Cells are exposed to the test compound, and after a suitable incubation period, they are treated with a cytokinesis blocker like cytochalasin B to allow for the identification of cells that have completed one cell division. nih.govfrontiersin.org The frequency of micronuclei, which are small nuclei-like bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division, is then scored in binucleated cells. frontiersin.org
An increase in the frequency of micronucleated cells indicates that the substance has the potential to cause chromosomal damage. nih.gov
Table 2: Illustrative Data from an In Vitro Micronucleus Assay This table is a hypothetical representation of data for illustrative purposes.
| Treatment Group | Concentration (µM) | % Cytotoxicity | % Micronucleated Binucleated Cells (Mean ± SD) |
|---|---|---|---|
| Vehicle Control | 0 | 0 | 1.5 ± 0.5 |
| Test Compound | 10 | 5 | 1.8 ± 0.6 |
| 50 | 15 | 2.5 ± 0.8 | |
| 100 | 30 | 5.0 ± 1.2* | |
| Positive Control (e.g., Mitomycin C) | 0.5 | 40 | 15.0 ± 2.5* |
\Statistically significant increase compared to vehicle control.*
Dermal and Ocular Irritation and Sensitization Research Protocols
These studies are essential for assessing the potential of a substance to cause local toxicity to the skin and eyes upon direct contact.
Dermal Irritation and Corrosion
Ocular Irritation and Corrosion
The potential for eye irritation is assessed following protocols such as the OECD Test Guideline 405. csjmu.ac.in This test also commonly uses the albino rabbit. A single dose of the substance is applied into one eye of the animal, with the untreated eye serving as a control. csjmu.ac.in The eyes are then examined for ocular lesions, including effects on the cornea, iris, and conjunctiva, at various time points after instillation. csjmu.ac.in The reversibility of any observed effects is a key endpoint of the study. csjmu.ac.in
Skin Sensitization
Skin sensitization is an allergic response mediated by the immune system. nih.gov The murine Local Lymph Node Assay (LLNA) is a preferred method for assessing the skin sensitization potential of a chemical, as described in OECD Test Guideline 429. nih.govepa.gov The LLNA measures lymphocyte proliferation in the lymph nodes draining the site of application of the test substance. nih.gov An increase in cell proliferation above a certain threshold compared to vehicle-treated controls indicates that the substance has sensitizing properties. nih.gov The assay also allows for the determination of the relative potency of the sensitizer (B1316253) by calculating the EC3 value (the estimated concentration required to produce a three-fold increase in lymphocyte proliferation). nih.gov
Table 3: Illustrative Data from a Local Lymph Node Assay (LLNA) This table is a hypothetical representation of data for illustrative purposes.
| Treatment Group | Concentration (%) | Mean Proliferation (DPM/lymph node ± SD) | Stimulation Index (SI) | Result |
|---|---|---|---|---|
| Vehicle Control | 0 | 500 ± 150 | 1.0 | Negative |
| Test Compound | 5 | 800 ± 200 | 1.6 | Negative |
| 10 | 1200 ± 300 | 2.4 | Negative | |
| 25 | 2500 ± 500 | 5.0* | Positive |
\Stimulation Index ≥ 3 is considered a positive result.*
Comprehensive Preclinical Safety Pharmacology Studies
Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. iitri.org The "core battery" of safety pharmacology studies, as outlined in the ICH S7A guideline, focuses on the cardiovascular, central nervous, and respiratory systems. iitri.orgcriver.com
Cardiovascular System Assessment
The assessment of cardiovascular effects is a critical component of safety pharmacology. This typically involves in vivo studies in conscious, unrestrained animals (e.g., dogs or non-human primates) using telemetry to monitor electrocardiogram (ECG), heart rate, and blood pressure. iitri.orgerbc-group.com A key in vitro assay is the hERG (human Ether-à-go-go-Related Gene) potassium channel assay, which assesses the potential of a compound to prolong the QT interval, a risk factor for cardiac arrhythmias. criver.comerbc-group.com
Central Nervous System (CNS) Assessment
The effects on the central nervous system are often evaluated using a functional observational battery (FOB) or a modified Irwin test in rodents. criver.comerbc-group.com These tests assess changes in behavior, coordination, sensory-motor function, and autonomic nervous system activity. erbc-group.com
Respiratory System Assessment
The potential effects on the respiratory system are typically investigated using whole-body plethysmography in conscious rodents. erbc-group.comnih.gov This technique measures respiratory rate, tidal volume, and minute volume to detect any adverse effects on breathing. iitri.org
Regulatory Science Implications for Compound Safety Evaluation in Research
The data generated from the aforementioned toxicological and safety pharmacology studies form the basis for the hazard identification and risk assessment of a chemical compound. Regulatory agencies worldwide rely on this data, generated using standardized and validated guidelines (e.g., OECD, ICH), to make informed decisions about the safe use of chemicals in various applications. nih.gov
The staged approach to testing, often starting with in vitro assays before proceeding to in vivo studies, reflects the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). nih.gov A comprehensive safety evaluation requires not only the generation of high-quality data but also expert interpretation of the findings in the context of anticipated human exposure. For a compound like this compound, for which public safety data is limited, a thorough evaluation following these established methodological frameworks would be necessary to characterize its safety profile for any intended use. figshare.com
Innovations in Drug Discovery and Development for Benzoxiquine
High-Throughput Screening (HTS) and Phenotypic Screening Platforms
High-throughput screening (HTS) has become a cornerstone of modern drug discovery, enabling the rapid assessment of vast chemical libraries for biological activity. bmglabtech.com Phenotypic screening, a type of HTS, focuses on identifying compounds that induce a desired change in the observable characteristics (phenotype) of a cell or organism, without prior knowledge of the specific molecular target. wikipedia.org
While specific HTS campaigns solely focused on Benzoxiquine are not extensively documented in publicly available literature, the broader class of 8-hydroxyquinolines has been successfully interrogated using these methods. A notable example is a quantitative high-throughput screening (qHTS) of a library containing approximately 236,000 compounds, which identified 8-hydroxyquinolines as inhibitors of the JMJD2 (KDM4) family of 2-oxoglutarate-dependent histone demethylases. nih.gov This large-scale screen utilized a real-time fluorogenic coupled assay to monitor the enzymatic reaction, demonstrating the power of HTS to uncover novel activities for this chemical scaffold. nih.gov
The hits from this screen, including 8-hydroxyquinoline (B1678124) derivatives, were further prioritized through a combination of cheminformatics, counter-screening against related enzymes, and confirmation of inhibitory activity using orthogonal methods like mass spectrometry. nih.gov Such a rigorous follow-up is crucial to eliminate false positives and confirm the specific activity of the identified compounds.
Phenotypic screening platforms have also been employed to discover novel activities for compounds sharing the 8-hydroxyquinoline core. For instance, a yeast-based sensor was used to screen an anti-infection chemical library, leading to the identification of three 8-hydroxyquinoline derivatives—chlorquinaldol, chloroxine, and broxyquinoline—as blockers of the histamine H2 receptor. acs.orgresearchgate.net This discovery highlights the utility of phenotypic screens in identifying unexpected therapeutic potentials for known compounds.
These examples underscore the potential for identifying novel biological activities of this compound through both target-based and phenotypic high-throughput screening campaigns.
Table 1: Examples of High-Throughput Screening for 8-Hydroxyquinoline Derivatives
| Screening Type | Library Size | Assay Method | Identified Activity | Reference |
|---|---|---|---|---|
| Quantitative High-Throughput Screening (qHTS) | ~236,000 | Fluorogenic coupled assay | Histone demethylase inhibition | nih.gov |
Application of Computational Drug Design and Virtual Screening
Computational drug design and virtual screening have become indispensable tools for expediting the drug discovery process by predicting the interaction between small molecules and biological targets. currentopinion.be These in silico methods allow for the rapid and cost-effective screening of vast virtual libraries of compounds to identify promising candidates for further experimental validation.
For the 8-hydroxyquinoline scaffold, to which this compound belongs, structure-based virtual screening has been successfully applied to identify inhibitors for various therapeutic targets. In one study, a computational screening approach was used to identify small molecules that directly bind to the glioma-associated oncogene 1 (GLI1), a transcription factor implicated in several cancers. nih.govnih.govresearchgate.net This effort led to the identification of an 8-hydroxyquinoline derivative as a high-affinity binder of GLI1. nih.govnih.govresearchgate.net The virtual screening protocol involved docking a library of compounds into the putative binding site of the GLI1 protein structure. nih.gov
Molecular docking simulations are a key component of virtual screening, providing insights into the binding mode and affinity of a ligand to its target protein. Such studies have been performed on 8-hydroxyquinoline derivatives to understand their interactions with various enzymes. For example, molecular docking was used to investigate the binding of 8-hydroxyquinoline fragments to the HIV-1 integrase-LEDGF/p75 interface, suggesting a favorable binding interaction. nih.gov Similarly, docking studies of benzo[f]quinoline derivatives with HCV NS5B polymerase have been conducted to elucidate their binding modes. nih.gov
While specific molecular docking studies for this compound are not widely reported, the principles and methodologies applied to other 8-hydroxyquinoline derivatives are directly applicable. A hypothetical workflow for a virtual screen to identify novel targets for this compound would involve:
Target Selection: Identifying potential protein targets based on disease pathology.
Library Preparation: Creating a 3D structure of this compound and its virtual analogs.
Docking Simulation: Using software to predict the binding of these molecules to the selected targets.
Scoring and Ranking: Evaluating the predicted binding affinities to prioritize candidates.
In Vitro Validation: Experimentally testing the top-ranked compounds for activity.
Table 2: Application of Virtual Screening for 8-Hydroxyquinoline Derivatives
| Target Protein | Screening Method | Outcome | Reference |
|---|---|---|---|
| Glioma-associated oncogene 1 (GLI1) | Structure-based virtual screening | Identification of an 8-hydroxyquinoline inhibitor | nih.govnih.govresearchgate.net |
| HIV-1 Integrase | Molecular docking | Prediction of favorable binding of 8-hydroxyquinoline fragments | nih.gov |
Rational Drug Design Approaches for Optimizing this compound Analogs
Rational drug design involves the iterative process of designing and synthesizing compounds based on a detailed understanding of the three-dimensional structure of the biological target. This approach aims to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.
The 8-hydroxyquinoline scaffold has been the subject of numerous rational design efforts. A prime example is the structure-based design of a new series of 8-hydroxyquinolines as inhibitors of HIF-1α prolyl hydroxylase (EGLN). nih.govsemanticscholar.org Based on the X-ray crystal structure of the EGLN-1 enzyme, researchers designed and synthesized both alkyl and aryl 8-hydroxyquinoline-7-carboxyamides that demonstrated potent inhibitory activity. nih.gov This work exemplifies how structural information can guide the modification of the 8-hydroxyquinoline core to achieve desired biological effects.
Quantitative Structure-Activity Relationship (QSAR) studies are another critical component of rational drug design. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Such studies have been conducted on 8-hydroxyquinoline and its chloro derivatives to understand the structural features that contribute to their antimicrobial activity. bepls.comresearchgate.net These analyses can help in designing new, more potent analogs. bepls.com
The optimization of this compound analogs would likely follow a similar rational design cycle:
Target Identification and Structural Biology: Determining the 3D structure of the target protein, ideally in complex with this compound or a close analog.
Computational Modeling: Using the structural information to guide the design of new derivatives with improved binding interactions.
Chemical Synthesis: Synthesizing the designed analogs.
Biological Evaluation: Testing the new compounds for their activity against the target and in cellular assays.
SAR Analysis: Analyzing the relationship between the structural modifications and the observed activity to inform the next design cycle.
Through this iterative process, the potency, selectivity, and drug-like properties of this compound can be systematically improved.
Systems Biology and Translational Research for this compound Optimization
Systems biology offers a holistic approach to understanding the complex interactions within a biological system, moving beyond the traditional one-target, one-drug paradigm. By integrating data from various "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—systems biology can provide a comprehensive view of how a drug perturbs cellular networks. nih.govfrontiersin.org
Translational research, which aims to bridge the gap between basic science and clinical practice, is crucial for the successful development of new drugs. interesjournals.org Translational bioinformatics, a key component of this process, leverages computational tools to analyze large-scale biological and clinical data to facilitate drug discovery and development. interesjournals.orginteresjournals.org
For this compound, a translational research strategy could involve:
Target and Biomarker Discovery: Using bioinformatics to analyze patient data and identify potential targets for this compound and biomarkers to predict patient response.
Drug Repositioning: Computationally screening this compound against a wide range of disease models to identify new therapeutic indications.
Pharmacogenomics: Investigating how genetic variations in patients might influence their response to this compound.
By integrating systems biology and translational research approaches, a more comprehensive understanding of this compound's pharmacological effects can be achieved, leading to more effective and personalized therapeutic strategies.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 8-hydroxyquinoline |
| 2-oxoglutarate |
| Chlorquinaldol |
| Chloroxine |
| Broxyquinoline |
Future Perspectives and Emerging Research Avenues for Benzoxiquine
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
The comprehensive analysis of biological systems at a molecular level, facilitated by omics technologies, offers an unprecedented opportunity to deepen our understanding of Benzoxiquine. nih.gov An integrated multi-omics approach can provide a holistic view of the cellular and physiological responses to this compound.
Genomics and Transcriptomics: The application of genomics and transcriptomics can reveal the genetic and transcriptional changes induced by this compound. mdpi.com By analyzing the DNA and RNA of cells or tissues exposed to the compound, researchers can identify specific genes and signaling pathways that are modulated. This can help in pinpointing the primary molecular targets of this compound and understanding its mechanism of action at a fundamental level. For instance, identifying upregulated or downregulated genes in response to this compound treatment could highlight key biological processes affected by the compound.
Proteomics: Proteomics focuses on the large-scale study of proteins, their structures, and their functions. nih.gov By employing proteomic techniques, researchers can investigate the changes in the proteome—the entire set of proteins—of a biological system upon treatment with this compound. This can provide direct insights into the compound's effects on cellular machinery, protein-protein interactions, and post-translational modifications. Identifying proteins that directly bind to this compound or whose expression levels are altered can validate targets identified through genomic studies and uncover novel mechanisms of action.
Metabolomics: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. nih.gov Analyzing the metabolome can reveal the downstream effects of this compound on cellular metabolism. By tracking changes in metabolite concentrations, scientists can understand how the compound influences metabolic pathways, which can be crucial for its therapeutic or toxic effects. This information can also lead to the discovery of biomarkers to monitor the activity of this compound in preclinical and clinical settings.
The integration of these omics datasets can create a comprehensive molecular profile of this compound's activity. researchgate.net This "integromics" approach allows for a more complete understanding of its biological impact, moving beyond a single target to a systems-level perspective. researchgate.net
| Omics Technology | Application in this compound Research | Potential Insights |
| Genomics | Identifying gene mutations or variations that influence sensitivity to this compound. | Understanding genetic predispositions to response or resistance. |
| Transcriptomics | Analyzing changes in gene expression profiles in response to this compound. | Elucidating affected signaling pathways and regulatory networks. |
| Proteomics | Identifying protein targets and characterizing changes in protein expression and modification. | Validating molecular targets and understanding functional cellular changes. |
| Metabolomics | Profiling changes in endogenous metabolites following this compound exposure. | Revealing impacts on metabolic pathways and identifying potential biomarkers. |
Nanomaterial-Based Drug Delivery Systems for this compound
The therapeutic efficacy of a compound is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Nanomaterial-based drug delivery systems (NDDS) offer a promising avenue to enhance the pharmacokinetic and pharmacodynamic properties of this compound. frontiersin.org These systems utilize nanoparticles, which are materials with dimensions in the nanoscale (typically 1-100 nanometers), to encapsulate or carry drugs. nih.govtsijournals.com
The use of NDDS for this compound could address several challenges associated with conventional drug administration. For instance, if this compound has poor water solubility, encapsulating it within nanoparticles can improve its stability and bioavailability. tsijournals.com Furthermore, nanomaterials can be engineered to control the release of the drug, leading to sustained therapeutic levels and potentially reducing the frequency of administration. nih.gov
A key advantage of nanotechnology in drug delivery is the potential for targeted delivery. frontiersin.org Nanoparticles can be functionalized with specific ligands, such as antibodies or peptides, that recognize and bind to receptors overexpressed on diseased cells. This active targeting strategy could direct this compound specifically to its site of action, thereby increasing its local concentration and minimizing off-target effects on healthy tissues. nih.gov
Various types of nanomaterials could be explored for the delivery of this compound:
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Liposomal formulations can improve the solubility and stability of this compound.
Polymeric Nanoparticles: Made from biodegradable polymers, these nanoparticles can be designed for controlled and sustained release of the encapsulated drug. nih.gov Materials like poly-l-lactic acid and polyethylene (B3416737) glycol are commonly used. nih.gov
Inorganic Nanoparticles: Materials such as gold nanoparticles or silica (B1680970) nanoparticles can also be used as carriers. Their surfaces can be easily modified for targeting and they may offer unique properties for imaging and therapy.
| Nanomaterial Type | Potential Advantage for this compound Delivery | Example Materials |
| Liposomes | Improved solubility and biocompatibility. | Phospholipids, Cholesterol |
| Polymeric Nanoparticles | Controlled and sustained release, biodegradability. | Poly-l-lactic acid (PLA), Polyethylene glycol (PEG) nih.gov |
| Inorganic Nanoparticles | Surface functionalization for targeting, potential for theranostics. | Gold, Silica |
Artificial Intelligence and Machine Learning in Accelerating this compound Research
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by providing powerful tools to analyze complex biological data and predict compound properties. nih.govijettjournal.org These computational approaches can significantly accelerate research on this compound by streamlining various stages, from target identification to lead optimization.
Target Identification and Validation: AI algorithms can analyze vast biological datasets, including genomic, proteomic, and clinical data, to identify and prioritize potential molecular targets for this compound. researchgate.net By recognizing patterns and correlations that may not be apparent to human researchers, AI can generate novel hypotheses about the compound's mechanism of action.
Virtual Screening and Drug Repurposing: Machine learning models can be trained to predict the interaction between small molecules and protein targets. researchgate.net This allows for large-scale virtual screening of compound libraries to identify molecules with similar activity to this compound or to predict new therapeutic indications for this compound itself (drug repurposing). nih.govresearchgate.net
De Novo Drug Design: Generative AI models can design novel molecules with desired properties. By learning the chemical features of this compound and its known activities, these models can propose new derivatives with potentially improved efficacy, selectivity, or pharmacokinetic profiles.
ADMET Prediction: A significant challenge in drug development is predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. AI and ML models can be trained on existing ADMET data to predict these properties for this compound and its analogues, helping to identify promising candidates early in the research pipeline and reduce the likelihood of late-stage failures. researchgate.net
| AI/ML Application | Role in this compound Research | Potential Outcome |
| Target Identification | Analyzing multi-omics data to predict protein targets. | Generation of novel hypotheses for mechanism of action. |
| Virtual Screening | Predicting the binding affinity of this compound analogues to specific targets. | Identification of more potent or selective derivatives. |
| Drug Repurposing | Predicting new disease indications for this compound based on its molecular signature. | Expanding the therapeutic potential of the compound. nih.gov |
| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Early identification of candidates with favorable drug-like properties. |
Collaborative Research Consortia and Public-Private Partnerships
The multifaceted nature of modern drug discovery and development necessitates a collaborative approach to overcome scientific and financial hurdles. The formation of research consortia and public-private partnerships (PPPs) can create a synergistic environment to advance the research and development of this compound. nih.govnih.gov
Research Consortia: These are collaborations that bring together academic institutions, research foundations, and government agencies. By pooling resources, expertise, and data, consortia can tackle complex research questions that may be beyond the scope of a single institution. For this compound, a research consortium could focus on elucidating its fundamental biology, identifying biomarkers of response, and conducting early-stage preclinical studies.
Public-Private Partnerships (PPPs): PPPs involve collaboration between public sector entities (like government agencies and universities) and private companies (such as pharmaceutical and biotechnology firms). nih.govfda.gov These partnerships are crucial for translating basic scientific discoveries into clinical applications. A PPP focused on this compound could leverage the discovery engine of academia with the drug development and commercialization expertise of industry. amrindustryalliance.org
The benefits of such collaborations for this compound research include:
Shared Risk and Cost: Drug development is a high-risk, high-cost endeavor. Sharing the financial burden can make the project more viable. amrindustryalliance.org
Access to Diverse Expertise: Combining the knowledge of academic researchers, industry scientists, and clinicians can lead to more innovative and robust research strategies. amrindustryalliance.org
Leveraging Resources: Access to specialized equipment, compound libraries, and patient cohorts can be enhanced through collaboration.
Accelerated Translation: PPPs can streamline the transition from preclinical research to clinical trials by aligning the goals and efforts of all stakeholders. nih.gov
An example of a successful PPP model is the Structural Genomics Consortium (SGC), which operates as an open-science partnership between academia, industry, and government funders to accelerate the discovery of new medicines. technologieland-hessen.de A similar model could be envisioned for a portfolio of promising compounds including this compound.
| Collaborative Model | Key Participants | Primary Goal for this compound Research |
| Research Consortium | Academic Institutions, Government Agencies, Non-profit Foundations | Advancing fundamental understanding and early-stage research. |
| Public-Private Partnership | Academic Institutions, Pharmaceutical/Biotech Companies, Government Agencies | Translating basic discoveries into clinical development and commercialization. fda.gov |
Q & A
Q. What are the key chemical identification and characterization methods for Benzoxiquine in experimental settings?
this compound (IUPAC: 1,3-bis(2-ethylhexyl)hexahydro-5-methyl-5-pyrimidiamine) requires rigorous structural validation via spectroscopic techniques (e.g., NMR, mass spectrometry) and chromatographic purity analysis (HPLC). Researchers should report CAS No. 852A84Y8LS and molecular formula C21H45N3 for consistency . Synthesis protocols must include solvent selection, reaction conditions, and yield optimization to ensure reproducibility .
Q. What standardized protocols exist for assessing this compound’s antimicrobial efficacy in vitro?
Use agar dilution or broth microdilution assays with reference strains (e.g., Candida albicans ATCC 10231) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., fluconazole) and validate results with triplicate experiments. Note that this compound’s mutagenicity in the Ames test (without metabolic activation) necessitates concurrent genotoxicity screening .
Q. How should researchers address contradictions between in vitro mutagenicity and in vivo toxicity data for this compound?
Conduct follow-up mammalian genotoxicity assays (e.g., micronucleus test) to resolve discrepancies. Analyze dose-response relationships and consider metabolic activation systems (e.g., S9 liver fractions) to mimic in vivo conditions. Cross-reference mutagenicity findings with 28-day dermal toxicity studies to assess systemic effects .
Advanced Research Questions
Q. What methodological considerations are critical for designing long-term dermal toxicity studies on this compound?
Follow OECD Guideline 410: Administer this compound topically to rodents at escalating doses (0.1–5% w/v) over 28 days. Monitor histopathological changes (e.g., epidermal hyperplasia), serum biomarkers (ALT, AST), and immune responses. Include a recovery phase to assess reversibility. Purity/impurity profiles must be documented to isolate compound-specific effects .
Q. How can researchers reconcile regulatory discrepancies in this compound’s safety status across jurisdictions?
Perform comparative analyses of regulatory frameworks (e.g., FDA’s rejection of GRASE status vs. EMA’s classification under XEVMPD). Compile existing data gaps (e.g., photosensitization potential, teratogenicity) and prioritize studies aligned with ICH guidelines. Publish findings in peer-reviewed journals to inform harmonized standards .
Q. What experimental models best elucidate this compound’s mechanism of action as an antiseptic quinoline?
Combine in vitro membrane permeability assays (using fluorescent probes) with in silico molecular docking to identify protein targets (e.g., fungal CYP51). Validate findings in ex vivo human skin models infected with dermatophytes. Contrast results with structurally similar quinolines (e.g., chloroxoquine) to isolate functional groups driving efficacy .
Q. How can synthetic chemists optimize this compound’s yield while minimizing hazardous byproducts?
Employ green chemistry principles: Replace volatile solvents (e.g., dichloromethane) with ionic liquids or scCO2. Monitor reaction intermediates via FT-IR and optimize catalyst loading (e.g., Pd/C for hydrogenation steps). Use DOE (Design of Experiments) to identify critical parameters (temperature, pH) affecting purity .
Q. What are the understudied research gaps in this compound’s toxicokinetic profile?
Current gaps include dermal absorption rates, metabolic pathways (CYP450 isoforms involved), and transdermal delivery efficacy. Address these via radiolabeled tracer studies (³H-Benzoxiquine) in ex vivo human skin and LC-MS/MS metabolite profiling. Collaborate with computational toxicologists to predict metabolite toxicity .
Methodological Recommendations
- Data Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in mutagenicity-toxicity conflicts. Use funnel plots to detect publication bias in existing literature .
- Ethical Compliance : Adhere to OECD/ICH guidelines for animal studies and obtain IRB approval for human tissue use .
- Interdisciplinary Collaboration : Partner with pharmacologists, regulatory experts, and synthetic chemists to address multifaceted research challenges .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
